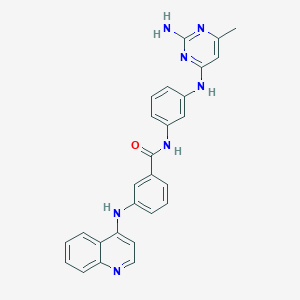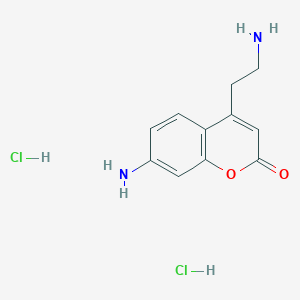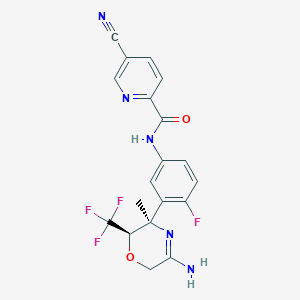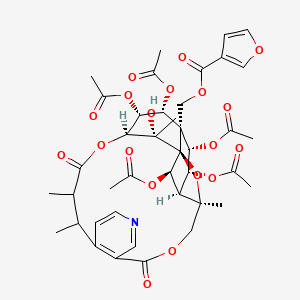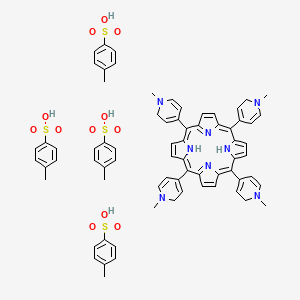![molecular formula C48H95NO5 B15073683 heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate](/img/structure/B15073683.png)
heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate typically involves esterification reactions. The process begins with the reaction of heptadecan-9-yl alcohol with 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoic acid under acidic conditions to form the ester bond . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar esterification techniques. The process involves large-scale reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through various purification techniques such as distillation and chromatography .
化学反应分析
Types of Reactions
Heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Plays a crucial role in the formulation of lipid nanoparticles for gene delivery and mRNA vaccines.
Medicine: Integral in the development of mRNA-based therapeutics, including vaccines for infectious diseases.
Industry: Utilized in the production of lipid-based drug delivery systems and nanomedicine .
作用机制
The mechanism of action of heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate involves its incorporation into lipid nanoparticles. These nanoparticles facilitate the delivery of mRNA into cells by fusing with the cell membrane and releasing the mRNA into the cytoplasm. The mRNA then undergoes translation to produce the target protein, which elicits an immune response in the case of vaccines .
相似化合物的比较
Similar Compounds
ALC-0315: Another ionizable lipid used in mRNA vaccine formulations.
DLin-MC3-DMA: A lipid used in siRNA delivery systems.
Uniqueness
Heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate is unique due to its specific structure, which provides optimal properties for mRNA delivery, including stability, biocompatibility, and efficient endosomal escape .
属性
分子式 |
C48H95NO5 |
|---|---|
分子量 |
766.3 g/mol |
IUPAC 名称 |
heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate |
InChI |
InChI=1S/C48H95NO5/c1-4-7-10-13-16-17-21-29-36-45-53-47(51)39-32-26-22-28-35-42-49(43-44-50)41-34-27-20-18-19-25-33-40-48(52)54-46(37-30-23-14-11-8-5-2)38-31-24-15-12-9-6-3/h46,50H,4-45H2,1-3H3 |
InChI 键 |
JUZHGMZUKFQMFN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride](/img/structure/B15073611.png)

![(4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B15073623.png)
![5-Methoxy-3-{4-[4-(4-methoxy-phenyl)-piperazin-1-yl]-butyl}-1H-indole](/img/structure/B15073625.png)
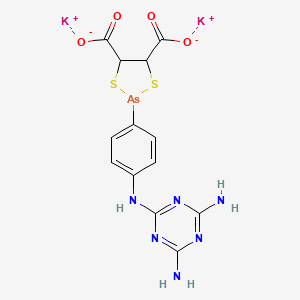
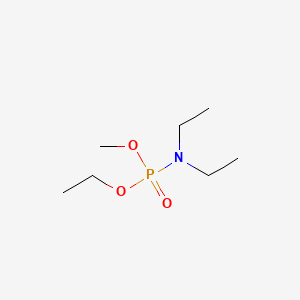
![(8S,10R)-10-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B15073646.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(3-oxo-3-pentadecan-8-yloxypropyl)amino]hexanoate](/img/structure/B15073653.png)
